molecular formula C11H10BrN3O B15312854 4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzaldehyde

4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzaldehyde

Cat. No.: B15312854
M. Wt: 280.12 g/mol
InChI Key: VVMZQNDYWDGUOM-UHFFFAOYSA-N
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Description

4-Bromo-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde is a benzaldehyde derivative substituted with a bromine atom at position 4 and a 3,5-dimethyl-1H-1,2,4-triazole moiety at position 2. This compound is of interest due to its structural complexity, combining electron-withdrawing (bromo) and electron-donating (triazole) groups, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

IUPAC Name

4-bromo-2-(3,5-dimethyl-1,2,4-triazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H10BrN3O/c1-7-13-8(2)15(14-7)11-5-10(12)4-3-9(11)6-16/h3-6H,1-2H3

InChI Key

VVMZQNDYWDGUOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)C2=C(C=CC(=C2)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzaldehyde typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Aldehyde Formation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to achieve efficient synthesis.

Types of Reactions:

    Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzoic acid.

    Reduction: 4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coordination complexes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Triazolylbenzaldehyde Isomers

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde and 4-(1H-1,2,4-triazol-1-yl)benzaldehyde () are positional isomers of the main compound. Key differences include:

  • Substituent Position : The main compound’s triazole group is at position 2, while isomers in occupy positions 3 or 3. This positional variance significantly affects symmetry and intermolecular interactions.
  • Melting Points : The 4-triazolyl isomer exhibits a higher melting point (148.5–149.5°C) compared to the 3-triazolyl analog (115°C), likely due to enhanced crystallinity from para-substitution symmetry .
  • Spectral Data : All isomers share aldehyde C=O IR stretches (~1700 cm⁻¹) and triazole C=N peaks (~1590 cm⁻¹). However, NMR patterns differ due to aromatic proton environments.

Brominated Triazole/Pyrazole Derivatives

Compounds 16 , 17 , and 18 () feature brominated pyrazole cores linked to sulfonamide and indole moieties. Unlike the main compound:

  • Functional Groups : These derivatives include sulfonamide (SO₂) and ketone (C=O) groups, absent in the main compound. IR spectra for these compounds show SO₂ stretches (1162–1335 cm⁻¹) and NH/NH₂ bands (~3250–3433 cm⁻¹) .

Benzoxazole-Triazole Hybrid (Compound 6m, )

5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione differs structurally via:

  • Core Heterocycles : Incorporates benzoxazole and triazole-thione groups instead of benzaldehyde.
  • Spectral Signatures : Distinct C=S IR stretches (1212 cm⁻¹) and a downfield-shifted triazole proton (δ 9.51 ppm in ¹H-NMR) .

Physicochemical and Spectral Data Comparison

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key IR Peaks (cm⁻¹) Key NMR Signals (δ ppm)
4-Bromo-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde* C₁₁H₁₀BrN₃O 280.12 Not reported ~1700 (C=O), ~1590 (C=N), ~560 (C-Br) 10.0 (CHO), 7.5–8.5 (Ar-H), 2.5 (CH3)
3-(1H-1,2,4-Triazol-1-yl)benzaldehyde C₉H₇N₃O 173.17 115 ~1700 (C=O), ~1590 (C=N) Similar aromatic and aldehyde signals
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde C₉H₇N₃O 173.17 148.5–149.5 ~1700 (C=O), ~1590 (C=N) Different aromatic proton patterns
Compound 6m C₂₂H₁₅BrN₄OS 463.35 Not reported 1212 (C=S), 1593 (C=N) 9.51 (triazole H), 2.55 (CH3)

*Predicted data based on structural analogs.

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